molecular formula C13H11N3O4 B2954459 3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide CAS No. 2034383-71-4

3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

Cat. No. B2954459
CAS RN: 2034383-71-4
M. Wt: 273.248
InChI Key: QQRGJTTWCABLLN-UHFFFAOYSA-N
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Description

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Fluoride Anion Detection

3-Cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide derivatives are studied for their potential in colorimetric sensing of fluoride anions. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which have similar structural properties, demonstrated that these compounds could undergo a drastic color change in response to fluoride ions, indicating their utility in naked-eye detection of these anions in solution. This application is especially relevant in environmental and analytical chemistry for detecting fluoride levels (Younes et al., 2020).

Antibiotic and Antimicrobial Applications

Certain derivatives of 3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide have been studied for their antibiotic and antimicrobial properties. For instance, thiophene-2-carboxamide derivatives, which are structurally related, have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. These compounds are part of ongoing research to develop new antibiotic and antibacterial drugs (Ahmed, 2007).

Heterocyclic Synthesis

These compounds are integral in the synthesis of various heterocyclic compounds. They serve as precursors or intermediates in the formation of diverse heterocyclic structures, which are crucial in medicinal chemistry and drug development. For example, the synthesis of oxadiazoles, thiazolidines, and oxazines involves reactions where similar compounds are used as starting materials or intermediates (Basheer & Rappoport, 2006).

Melanoma Cytotoxicity

Derivatives of benzamide, to which 3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide is structurally related, have been investigated for their potential in melanoma therapy. These compounds exhibit selective cytotoxicity towards melanoma cells, indicating their potential in targeted drug delivery for melanoma treatment (Wolf et al., 2004).

Future Directions

The future directions for “3-cyano-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide” and similar compounds could involve further exploration of their potential in evolving better chemotherapeutic agents . Their diverse biological activities make them an interesting area of study .

properties

IUPAC Name

3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-9-2-1-3-10(6-9)12(18)15-4-5-16-11(17)8-20-13(16)19/h1-3,6H,4-5,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGJTTWCABLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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